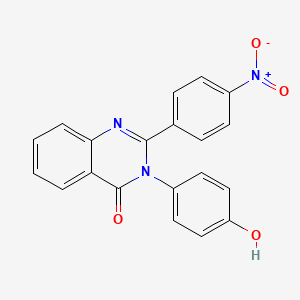
N-Cyclohexyl-N-ethylcyclohexanamine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclohexyl-N-ethylcyclohexanamine N-oxide is a chemical compound that belongs to the class of organic compounds known as amine oxides. These compounds are characterized by the presence of an oxygen atom bonded to a nitrogen atom, which in turn is bonded to two carbon atoms. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N-ethylcyclohexanamine N-oxide typically involves the oxidation of N-Cyclohexyl-N-ethylcyclohexanamine. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out under controlled conditions to ensure the selective formation of the N-oxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclohexyl-N-ethylcyclohexanamine N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized products.
Reduction: Reduction of the N-oxide can regenerate the parent amine.
Substitution: The N-oxide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized amine oxides, while reduction will regenerate the parent amine.
Aplicaciones Científicas De Investigación
N-Cyclohexyl-N-ethylcyclohexanamine N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of N-Cyclohexyl-N-ethylcyclohexanamine N-oxide involves its interaction with molecular targets through its N-oxide functional group. This group can participate in various chemical reactions, such as oxidation and reduction, which can alter the compound’s activity and interactions. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-Cyclohexyl-N-methylcyclohexanamine: Similar structure but with a methyl group instead of an ethyl group.
N-Cyclohexylcyclohexanamine: Lacks the ethyl group, making it less bulky.
Cyclohexylamine, N-ethyl-: Contains an ethyl group but lacks the second cyclohexyl group.
Uniqueness
N-Cyclohexyl-N-ethylcyclohexanamine N-oxide is unique due to its specific combination of cyclohexyl and ethyl groups attached to the nitrogen atom, along with the N-oxide functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
127698-41-3 |
|---|---|
Fórmula molecular |
C14H27NO |
Peso molecular |
225.37 g/mol |
Nombre IUPAC |
N-cyclohexyl-N-ethylcyclohexanamine oxide |
InChI |
InChI=1S/C14H27NO/c1-2-15(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h13-14H,2-12H2,1H3 |
Clave InChI |
JMZNVJPTLJMCQV-UHFFFAOYSA-N |
SMILES canónico |
CC[N+](C1CCCCC1)(C2CCCCC2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethylhexan-1-aminium chloride](/img/structure/B14273417.png)

![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene]](/img/structure/B14273441.png)
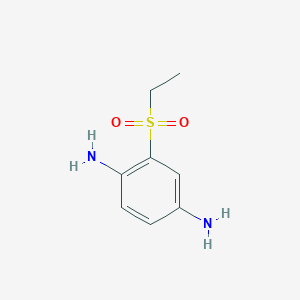
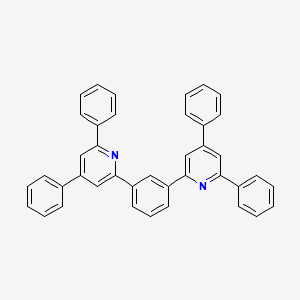
![[4-(4-Bromobutoxy)-3-methoxyphenyl]methanol](/img/structure/B14273456.png)
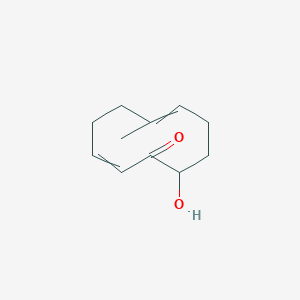

![Methyl [(5-hydroxypentyl)oxy]acetate](/img/structure/B14273482.png)
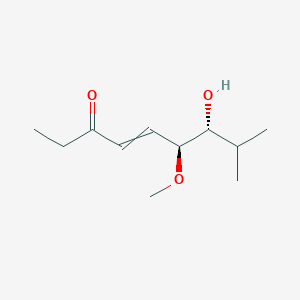

![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]](/img/structure/B14273497.png)
